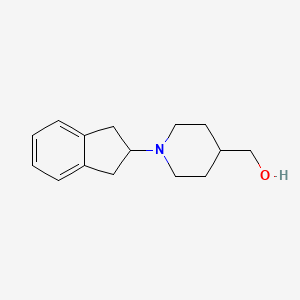

(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol

Description

Properties

IUPAC Name |

[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c17-11-12-5-7-16(8-6-12)15-9-13-3-1-2-4-14(13)10-15/h1-4,12,15,17H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHPIAQBTUVFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing a piperidine moiety, which is present in this compound, are known to play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals.

Mode of Action

It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction. The interaction of these compounds with their targets can lead to a variety of biological effects.

Biochemical Analysis

Biochemical Properties

(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One notable interaction is with butyrylcholinesterase, an enzyme involved in the hydrolysis of choline-based esters. The compound binds to the active site of butyrylcholinesterase, inhibiting its activity and potentially affecting cholinergic signaling pathways. Additionally, this compound may interact with other enzymes and proteins, influencing various biochemical processes.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with butyrylcholinesterase can lead to altered cholinergic signaling, impacting neuronal function and communication. Furthermore, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of butyrylcholinesterase is a key example, where it binds to the enzyme’s active site, preventing substrate hydrolysis. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for conditions like Alzheimer’s disease. Additionally, this compound may modulate other enzymes and proteins, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods. Long-term exposure to the compound can lead to sustained inhibition of butyrylcholinesterase, potentially resulting in prolonged effects on cholinergic signaling and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cognitive function due to enhanced cholinergic signaling. Higher doses can lead to toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of butyrylcholinesterase can affect the metabolism of acetylcholine, leading to altered neurotransmitter levels and signaling. Additionally, this compound may influence other metabolic pathways, impacting cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments or organelles, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity, contributing to its effects on cellular processes and functions.

Biological Activity

The compound (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol is a derivative of piperidine featuring an indene moiety, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 217.31 g/mol. The presence of the indene structure contributes to its unique pharmacological profile.

Research indicates that this compound interacts with various biological targets, influencing several cellular processes:

- Receptor Binding : It has been shown to bind with high affinity to multiple neuroreceptors, potentially affecting neurotransmission and signaling pathways.

- Enzyme Interaction : The compound may act as an inhibitor or activator for specific enzymes, modulating biochemical pathways critical for cellular function.

Table 1: Summary of Biological Activities

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : The compound may alter the activity of receptors involved in neurotransmission, which could be beneficial in treating neurological disorders.

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism and signaling .

- Cell Cycle Regulation : Studies have shown that this compound can induce morphological changes in cancer cells and enhance caspase activity, indicating its role in promoting apoptosis .

Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

Case Study: Anticancer Activity

A study evaluated the efficacy of this compound on breast cancer cell lines (MDA-MB-231). The results indicated:

- Significant reduction in cell viability at concentrations as low as 10 μM.

- Enhanced caspase activity was observed, confirming its pro-apoptotic effects .

Table 2: Anticancer Activity Data

| Concentration (μM) | Cell Viability (%) | Caspase Activity (fold increase) |

|---|---|---|

| 1 | 85 | 1.10 |

| 5 | 70 | 1.25 |

| 10 | 50 | 1.57 |

Applications

The compound's unique properties make it a candidate for various applications:

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol exhibit antidepressant properties. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Analgesic Properties

The analgesic effects of piperidine derivatives have been documented in various studies. The compound may interact with opioid receptors or other pain-related pathways, providing a basis for developing new analgesics with fewer side effects compared to traditional opioids .

Pharmacological Applications

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. It could potentially protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Anticancer Potential

Some studies have indicated that piperidine derivatives can exhibit anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cancer progression .

Synthesis and Structural Insights

The synthesis of this compound typically involves several steps:

- Formation of the Indene Moiety : This is achieved through cyclization reactions starting from simple aromatic compounds.

- Piperidine Ring Formation : Introduced via nucleophilic substitution reactions involving appropriate precursors.

- Final Assembly : The final compound is formed through reductive amination or similar techniques under controlled conditions to optimize yield and purity.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol with key analogues, emphasizing substituent-driven differences in activity and selectivity:

Key Observations:

- Substituent Impact on Activity : The presence of electron-withdrawing groups (e.g., 4-fluorobenzyl in Compound 7) enhances antimalarial activity, while bulky bicyclic groups (e.g., indenyl in MDVN1001) may favor kinase inhibition .

- Role of the Methanol Group: In antimalarial analogues, the -CH2OH group correlates with high selectivity indices (SI = 15–182), likely due to hydrogen bonding with parasitic targets .

- Safety Profile: Chlorinated derivatives (e.g., [1-(3-Chlorobenzyl)piperidin-4-yl]methanol) are labeled as irritants, suggesting substituents influence toxicity .

Pharmacological Targets:

Selectivity and Toxicity Trends

- Antimalarial Selectivity: Fluorinated benzyl groups (e.g., 4-fluorobenzyl) reduce host cytotoxicity (SI >15) compared to non-fluorinated analogues .

- Kinase Inhibitor Safety : Piperidine-indenyl derivatives like MDVN1001 are designed for high target specificity, minimizing off-effects .

Preparation Methods

Indanone Synthesis

A common precursor is 2,3-dihydro-1H-inden-1-one (indanone), which can be synthesized or obtained commercially. Nitration and reduction steps can be used to functionalize the indanone ring system:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nitration | 2,3-dihydro-1H-inden-1-one + KNO3 in 98% H2SO4 at -10 °C | 77% | Produces a mixture of 6-nitro and 4-nitro derivatives |

| Reduction | SnCl2·H2O in 95% ethanol, reflux 2 h, followed by NaOH workup | 50% | Converts nitroindanones to aminoindanones mixture |

This sequence yields functionalized indanone derivatives suitable for further coupling.

Indanone Aldol Condensation

Indanone derivatives undergo aldol condensation with aldehydes under basic conditions (NaOH in methanol) at room temperature to form α,β-unsaturated ketones:

| Conditions | Reagents | Yield | Notes |

|---|---|---|---|

| Room temp, methanol, NaOH | 1-indanone + aldehyde (1:1) | ~54% | Stirred overnight, product isolated by acidification and extraction |

Piperidine Functionalization and Coupling

Preparation of Piperidin-4-yl Methanol Derivatives

N-Boc-4-piperidinemethanol is often used as a key intermediate. It can be oxidized to the corresponding aldehyde via Swern oxidation:

Aldol Condensation with Indanone

Under argon atmosphere, sodium hydride deprotonates the indanone, which then reacts with the crude aldehyde from piperidine oxidation to form the aldol adduct:

- Sodium hydride (NaH) in anhydrous THF at room temperature.

- Aldehyde added dropwise.

- Stirred for 2 hours.

- Workup by aqueous extraction and organic layer drying.

This step yields the key intermediate with both indanone and piperidine fragments linked.

Hydrogenation and Boc Deprotection

- The aldol adduct is hydrogenated using palladium on carbon (Pd-C) catalyst.

- Reaction time controlled to avoid deoxygenation side products.

- Boc protecting group removed under acidic aqueous conditions.

- This yields the free amine intermediate necessary for final functionalization.

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent at the piperidine nitrogen or ring position is introduced either by:

- Direct functionalization of the piperidine ring prior to coupling.

- Post-coupling reduction or substitution reactions on appropriate intermediates.

In some synthetic schemes, methoxymethylene derivatives are prepared via Wittig reactions on piperidone intermediates, followed by reduction to hydroxymethyl analogs.

Representative Experimental Procedure

| Step | Procedure | Conditions | Yield/Outcome |

|---|---|---|---|

| Aldol Condensation | Mix 1-indanone and Boc-piperidine-4-carboxaldehyde in methanol, add NaOH, stir overnight | Room temperature, methanol, NaOH | ~54% yield of aldol product |

| Hydrogenation | Hydrogenate aldol product with Pd-C catalyst | Room temperature, controlled time (<20 min) | 91% yield of reduced intermediate |

| Boc Deprotection | Treat with acidic aqueous media | Acidic aqueous conditions | Free amine intermediate |

| Final Coupling | Functionalize amine with hydroxymethyl group or equivalent | Various methods | Target compound obtained |

Summary Table of Key Steps

Research Findings and Notes

- The aldol condensation step is critical for linking the indanone and piperidine fragments efficiently.

- Sodium hydroxide in methanol at room temperature provides a mild and effective base for aldol condensation.

- Hydrogenation must be carefully timed to avoid over-reduction or deoxygenation side products.

- Boc protection/deprotection strategies facilitate handling of the piperidine amine functionalities.

- Wittig reactions on piperidone intermediates enable introduction of methoxymethylene groups, which can be converted to hydroxymethyl groups, offering synthetic flexibility.

- Purification is typically achieved by recrystallization or chromatographic methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol, and how are intermediates characterized?

- Methodological Answer : A common approach involves multi-step synthesis starting with phthalic anhydride derivatives or substituted indene precursors. For example, coupling reactions between piperidine derivatives and dihydroindenyl groups under acidic or basic conditions can yield the target compound. Key intermediates are often characterized via 1H-NMR to confirm regiochemistry and purity. Ethanol with H₂O₂ has been used as a solvent system to optimize oxidation steps in analogous syntheses . Post-synthesis purification may involve column chromatography or recrystallization.

Q. What analytical techniques are recommended for verifying the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the piperidinyl and dihydroindenyl moieties. For example, methylene protons adjacent to the methanol group typically resonate at δ 3.4–3.7 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₆H₂₁NO: 243.16 g/mol).

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps .

- Emergency Measures : For skin exposure, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if irritation persists .

- Storage : Store at room temperature in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperidine coupling steps. Ethanol-water mixtures may improve solubility of intermediates .

- Catalysis : Palladium catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can accelerate cyclization reactions.

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during indene ring formation .

- Workflow Example : A 3-step synthesis with yields of 72% was reported using a NaBH₄ reduction step under inert atmosphere .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine chair conformation) by growing single crystals in ethanol/ethyl acetate .

- 2D NMR Techniques : Use COSY and NOESY to assign proton-proton correlations, especially for overlapping signals in the piperidinyl region .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective for studying the compound’s structure-activity relationships (SAR) in biological systems?

- Methodological Answer :

- Derivatization : Synthesize analogs with modifications to the methanol group (e.g., esterification) or dihydroindenyl substituents. Test for antimicrobial or receptor-binding activity .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., GPCRs or enzymes) based on crystal structures .

- In Vitro Assays : Pair SAR data with cytotoxicity screens (e.g., MTT assay) to identify lead compounds with therapeutic potential .

Q. How can computational chemistry predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Tools like MarvinSketch or ACD/Labs estimate protonation states of the piperidine nitrogen and methanol group. The compound is likely stable at pH 6–8 but may degrade under strong acidic/basic conditions .

- Degradation Studies : Simulate accelerated stability testing via HPLC-MS to identify hydrolysis or oxidation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.